molecular formula C15H13ClN2 B11862174 3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl- CAS No. 61352-10-1

3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-

Cat. No.: B11862174
CAS No.: 61352-10-1
M. Wt: 256.73 g/mol
InChI Key: FZLWDMIXCURAFJ-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired indole compound through a series of steps involving cyclization and dehydration.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives .

Scientific Research Applications

6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

61352-10-1

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

6-chloro-3-methyl-3-phenylindol-2-amine

InChI

InChI=1S/C15H13ClN2/c1-15(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)18-14(15)17/h2-9H,1H3,(H2,17,18)

InChI Key

FZLWDMIXCURAFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Cl)N=C1N)C3=CC=CC=C3

Origin of Product

United States

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